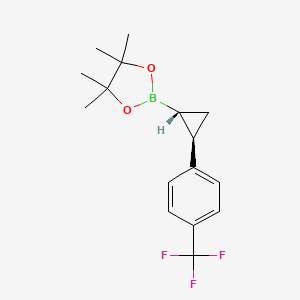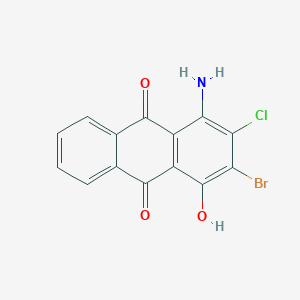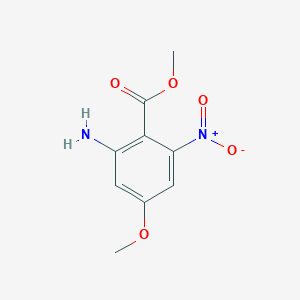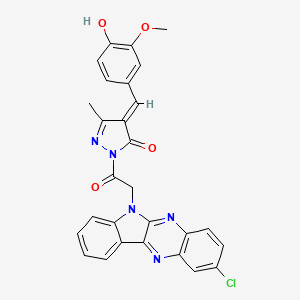
1-Amino-2-(4-butylphenoxy)-6-chloro-4-hydroxyanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-2-(4-butylphenoxy)-6-chloro-4-hydroxyanthracene-9,10-dione is a complex organic compound with a unique structure that includes an anthracene backbone substituted with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2-(4-butylphenoxy)-6-chloro-4-hydroxyanthracene-9,10-dione typically involves multiple steps, starting from commercially available anthracene derivatives. The key steps include:
Nitration: Introduction of a nitro group to the anthracene ring.
Reduction: Conversion of the nitro group to an amino group.
Halogenation: Introduction of a chlorine atom to the desired position on the anthracene ring.
Etherification: Attachment of the butylphenoxy group through an ether linkage.
Hydroxylation: Introduction of a hydroxyl group to the anthracene ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-Amino-2-(4-butylphenoxy)-6-chloro-4-hydroxyanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of anthraquinones, while substitution reactions can yield various substituted anthracene derivatives.
Aplicaciones Científicas De Investigación
1-Amino-2-(4-butylphenoxy)-6-chloro-4-hydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 1-Amino-2-(4-butylphenoxy)-6-chloro-4-hydroxyanthracene-9,10-dione involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting its function and leading to potential anticancer effects. Additionally, it can inhibit certain enzymes, contributing to its antimicrobial activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Amino-2-(4-methylphenoxy)-6-chloro-4-hydroxyanthracene-9,10-dione
- 1-Amino-2-(4-ethylphenoxy)-6-chloro-4-hydroxyanthracene-9,10-dione
- 1-Amino-2-(4-propylphenoxy)-6-chloro-4-hydroxyanthracene-9,10-dione
Uniqueness
1-Amino-2-(4-butylphenoxy)-6-chloro-4-hydroxyanthracene-9,10-dione is unique due to the presence of the butylphenoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds with different alkyl substituents.
Propiedades
Número CAS |
110326-68-6 |
|---|---|
Fórmula molecular |
C24H20ClNO4 |
Peso molecular |
421.9 g/mol |
Nombre IUPAC |
1-amino-2-(4-butylphenoxy)-6-chloro-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C24H20ClNO4/c1-2-3-4-13-5-8-15(9-6-13)30-19-12-18(27)20-21(22(19)26)23(28)16-10-7-14(25)11-17(16)24(20)29/h5-12,27H,2-4,26H2,1H3 |
Clave InChI |
KMSQDLGNPPRBIU-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=C(C3=O)C=CC(=C4)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


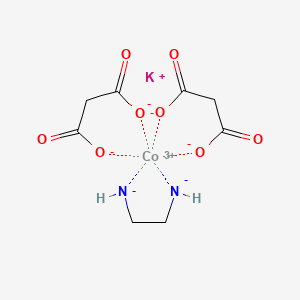
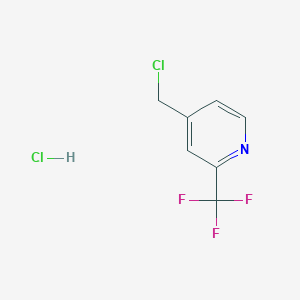
![zinc;[(1S)-5-amino-1-carboxypentyl]azanide](/img/structure/B13138653.png)

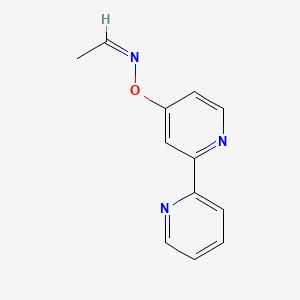
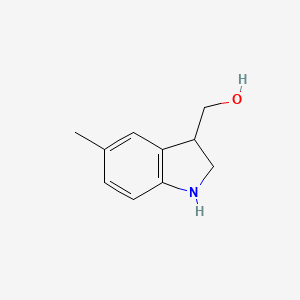
![(NE)-N-(dimethylaminomethylidene)-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene-16-carboxamide](/img/structure/B13138682.png)
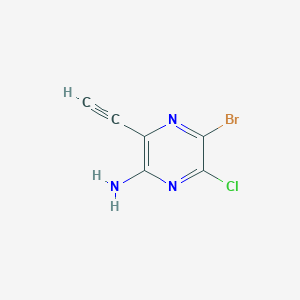
![azane;[(2R)-2-hexanoyloxy-3-[hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexanoate](/img/structure/B13138689.png)
